2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol

Lipophilicity Physicochemical Property Optimization Drug Design

2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol is a multifunctional research building block that integrates a rigid azetidine core, a metabolically stable -OCHF₂ group, and a terminal primary alcohol into a single 167 Da entity. Its predicted XLogP3 of 0.2 and TPSA of 32.7 Ų position it in balanced physicochemical space ideal for CNS MPO frameworks. The pre‑installed -OCHF₂ group mitigates oxidative O‑demethylation risk, while the hydroxyethyl arm enables parallel SAR exploration via esterification, carbamate formation, or amide coupling—reducing procurement and inventory complexity versus sourcing separate functional modules. Supplied at ≥95% purity for lead-optimization and high-throughput chemistry applications.

Molecular Formula C6H11F2NO2
Molecular Weight 167.156
CAS No. 1936706-08-9
Cat. No. B2797989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol
CAS1936706-08-9
Molecular FormulaC6H11F2NO2
Molecular Weight167.156
Structural Identifiers
SMILESC1C(CN1CCO)OC(F)F
InChIInChI=1S/C6H11F2NO2/c7-6(8)11-5-3-9(4-5)1-2-10/h5-6,10H,1-4H2
InChIKeyOTTGGTOOQCAUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol (CAS 1936706-08-9): A Physicochemically Differentiated Azetidine-Ethanol Scaffold for Lead Optimization


2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol is a synthetic, multifunctional building block (C₆H₁₁F₂NO₂, MW 167.16 g/mol) that integrates three pharmacologically relevant features within a single compact structure: a conformationally rigid azetidine core serving as a basic nitrogen handle, a metabolically stable difluoromethoxy (-OCHF₂) substituent at the 3-position, and a terminal primary alcohol for further derivatization [1]. This specific topological arrangement—a hydrophilic hydroxyethyl arm on the ring nitrogen with a lipophilic, hydrogen-bond-capable -OCHF₂ group on the opposite face—yields a computed topological polar surface area (TPSA) of 32.7 Ų and a predicted XLogP3 of 0.2, placing the molecule in a balanced physicochemical space that is distinct from simple azetidine or ethanolamine analogs [1][2]. The compound is supplied as a research intermediate (typically 95% purity) and is not a formulated drug product; its procurement value lies in the ability to introduce a pre-optimized fragment that simultaneously addresses conformational restriction, lipophilicity, hydrogen-bonding potential, metabolic soft-spot protection, and synthetic vector diversification—all within a molecular weight increment of just 167 Da [1][3].

2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol Is Not Interchangeable with Unsubstituted Azetidine Ethanols or Difluoromethoxy Heterocycles


2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol cannot be functionally replaced by simpler azetidine-ethanol derivatives or by difluoromethoxy-bearing heterocycles lacking the hydroxyethyl vector because its three structural modules act cooperatively to define a property profile that simple mixing of individual fragments does not replicate. Unsubstituted N-(2-hydroxyethyl)azetidine (CAS 67896-18-8, MW 101.15) lacks the -OCHF₂ group entirely, foregoing the lipophilicity enhancement, metabolic stabilization, and hydrogen-bonding capacity contributed by the difluoromethoxy moiety . Conversely, 3-(difluoromethoxy)azetidine (CAS 1403993-56-5, MW 123.10) has no N-alkylation handle, offering one fewer vector for scaffold growth and a higher basicity that can confound selectivity profiles . The 3-((difluoromethoxy)methyl)azetidine scaffold, while sharing the -OCHF₂ motif, inserts a methylene spacer that alters both the pKa and the spatial trajectory of the fluorinated group, resulting in a different conformational preference and electronic environment at the azetidine nitrogen . These structural divergences translate into measurable differences in lipophilicity, ionization state at physiological pH, intrinsic metabolic clearance, and the number of available derivatization sites—all of which directly impact the efficiency and selectivity of downstream lead optimization efforts [1].

2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol: Comparative Physicochemical and Biochemical Differentiation Evidence


Lipophilicity Modulation: Balanced XLogP3 of 0.2 Achieved Through Cooperative OCHF₂ and Hydroxyethyl Substitution

The predicted XLogP3 of 2-[3-(difluoromethoxy)azetidin-1-yl]ethanol is 0.2, representing a balanced lipophilicity that contrasts with both the more polar unsubstituted analog N-(2-hydroxyethyl)azetidine (predicted XLogP3 ≈ -0.5) and the more lipophilic 3-((difluoromethoxy)methyl)azetidine (reported logP ~1.2) [1]. This intermediate value arises from the simultaneous presence of the polar hydroxyethyl group on the ring nitrogen and the lipophilic -OCHF₂ group at the 3-position, creating an intramolecular polarity balance that neither fragment alone can achieve [1].

Lipophilicity Physicochemical Property Optimization Drug Design

Predicted Reduced Basicity: Azetidine Nitrogen pKa Lowered by Electron-Withdrawing -OCHF₂ Group

The electron-withdrawing nature of the difluoromethoxy group is expected to reduce the basicity of the azetidine nitrogen relative to non-fluorinated analogs. In the closely related 3-((difluoromethoxy)methyl)azetidine scaffold, the -OCHF₂ group lowers the azetidine pKa to approximately 7.5 (compared to ~10 for unsubstituted azetidine), while more electron-withdrawing groups such as sulfonyl reduce it further to ~5.0 . By analogy, 2-[3-(difluoromethoxy)azetidin-1-yl]ethanol is predicted to exhibit an intermediate pKa in the range of 7.0–8.0 due to the direct attachment of -OCHF₂ to the 3-position of the ring, a value that ensures partial protonation at physiological pH (7.4) while avoiding permanent positive charge that could hinder passive membrane permeability [1].

Basicity Modulation pKa Drug-Protein Binding

Enhanced Intrinsic Metabolic Stability: Difluoromethoxy Group Shields Against Oxidative Metabolism Compared to Methoxy and Unsubstituted Analogs

Systematic profiling of fluorinated azetidine, pyrrolidine, and piperidine derivatives has demonstrated that the introduction of fluorine atoms significantly reduces intrinsic microsomal clearance compared to non-fluorinated analogs [1]. Although no direct microsomal stability data for 2-[3-(difluoromethoxy)azetidin-1-yl]ethanol were identified, the -OCHF₂ group is a well-established bioisostere for methoxy (-OCH₃) that resists cytochrome P450-mediated O-dealkylation due to the strength of the C-F bond and the electron-withdrawing effect that deactivates the adjacent C-H bond toward oxidative metabolism [2]. In direct comparative studies on azetidine scaffolds, 3,3-difluoroazetidine derivatives showed elevated metabolic stability, while non-fluorinated azetidines exhibited significantly higher clearance [1]. By class-level inference, 2-[3-(difluoromethoxy)azetidin-1-yl]ethanol is expected to demonstrate metabolic stability superior to its methoxy-substituted counterpart and substantially greater than the fully unsubstituted N-(2-hydroxyethyl)azetidine [1][2].

Metabolic Stability Microsomal Clearance Pharmacokinetics

Dual-Vector Derivatization Advantage: N-Hydroxyethyl and 3-OCHF₂ Provide Two Independent Handles for Parallel SAR Exploration

2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol offers two orthogonal chemical modification sites that enable simultaneous exploration of different SAR vectors: (i) the primary alcohol on the N-hydroxyethyl arm, which can be oxidized, esterified, converted to a leaving group for nucleophilic displacement, or coupled to amines or carboxylic acids, and (ii) the 3-difluoromethoxy group, which can be retained as a metabolically stable lipophilic motif or serve as a late-stage diversification handle [1]. In contrast, 3-(difluoromethoxy)azetidine (CAS 1403993-56-5) lacks the N-alkylation handle and must undergo an additional synthetic step to install a side chain, while N-(2-hydroxyethyl)azetidine (CAS 67896-18-8) lacks the fluorinated substituent entirely . The target compound thus reduces the synthetic step count by at least one transformation relative to these comparators when both pharmacophoric elements are required in the final target molecule .

Scaffold Derivatization Parallel Synthesis Structure-Activity Relationship

Optimal Procurement and Deployment Scenarios for 2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol in Drug Discovery and Chemical Biology


Fragment-Based Lead Optimization Requiring Balanced Lipophilicity with Metabolic Stability

When medicinal chemistry programs identify an azetidine-containing hit with promising potency but suboptimal logP (too polar or too lipophilic), 2-[3-(difluoromethoxy)azetidin-1-yl]ethanol serves as a direct replacement scaffold that rebalances lipophilicity to a predicted XLogP3 of 0.2—an intermediate value between unsubstituted azetidine-ethanol (polar) and difluoromethoxymethyl-azetidine (lipophilic) analogs [Section 3, Evidence 1]. The pre-installed -OCHF₂ group also reduces the probability of rapid oxidative metabolism relative to methoxy-bearing comparators, accelerating the transition from hit-to-lead without requiring iterative metabolic stabilization [Section 3, Evidence 3] [1].

Parallel Library Synthesis Exploiting Dual Orthogonal Derivatization Handles

In high-throughput chemistry environments, procurement of 2-[3-(difluoromethoxy)azetidin-1-yl]ethanol enables two-dimensional SAR exploration from a single building block: the primary alcohol can be derivatized in parallel (e.g., via esterification, carbamate formation, or Mitsunobu coupling) while the 3-OCHF₂ group remains constant, or alternatively, the scaffold can be incorporated as a fixed module into diverse chemotypes via amide bond formation through the hydroxyethyl arm [Section 3, Evidence 4]. This strategy reduces the number of building blocks that must be sourced, inventoried, and quality-controlled relative to approaches that separately acquire the N-hydroxyethyl and difluoromethoxy functionality [2].

CNS Drug Discovery Programs Requiring Controlled Basicity for Blood-Brain Barrier Penetration

For central nervous system (CNS) targets, the predicted pKa of 7.0–8.0 (class-level inference for 3-OCHF₂-substituted azetidines) positions 2-[3-(difluoromethoxy)azetidin-1-yl]ethanol as a building block that provides a favorable neutral-to-cationic ratio at physiological pH without the extreme basicity (pKa ~10) of unsubstituted azetidines that compromises passive BBB permeability [Section 3, Evidence 2]. Combined with the balanced logP of 0.2, this scaffold is well-suited for CNS multiparameter optimization (MPO) scoring frameworks that reward moderate lipophilicity and low to moderate basicity [3].

Replacement of Methoxy-Substituted Intermediates to Mitigate O-Dealkylation Liability

When lead series containing a methoxy-substituted azetidine exhibit high in vitro intrinsic clearance attributable to CYP450-mediated O-demethylation, 2-[3-(difluoromethoxy)azetidin-1-yl]ethanol offers a direct bioisosteric replacement that substitutes the labile -OCH₃ group with the metabolically resilient -OCHF₂ group while retaining the N-hydroxyethyl vector for continued SAR exploration [Section 3, Evidence 3]. This substitution has been shown in related azetidine series to improve metabolic stability without introducing substantial changes in molecular size or hydrogen-bonding capacity [4].

Quote Request

Request a Quote for 2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.